REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].CC1C=C[C:9]([O:12]C)=CC=1.[F:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>Cl>[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:9]=[O:12])=[CH:17][CH:16]=1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
220.67 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
892.2 mmol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Parr®-brand 4522
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sealed
|
Type
|
CUSTOM
|
Details
|
purged three times with carbon monoxide with the pressure of the vessel
|
Type
|
TEMPERATURE
|
Details
|
increased to 100 psi for each purging
|
Type
|
CUSTOM
|
Details
|
After the third purge
|
Type
|
TEMPERATURE
|
Details
|
the pressure at which the reaction was maintained for the total reaction time of about 89 hours (the reaction temperature
|
Duration
|
89 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 30° C. for the duration as well)
|
Type
|
ADDITION
|
Details
|
was poured into about 500 mL of ice water (which
|
Type
|
ADDITION
|
Details
|
was added 500 mL of cyclohexane
|
Type
|
CUSTOM
|
Details
|
The top, organic layer was removed
|
Type
|
WASH
|
Details
|
washed three times with water using a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The residual organic phase was then distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove excess cyclohexane, fluorobenzene
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 490.7 mmol | |
AMOUNT: MASS | 60.9 g | |
YIELD: PERCENTYIELD | 64.3% | |
YIELD: CALCULATEDPERCENTYIELD | 241.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |